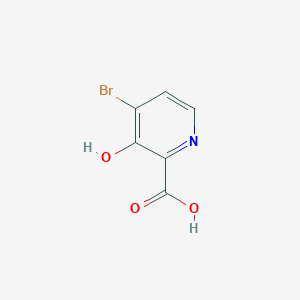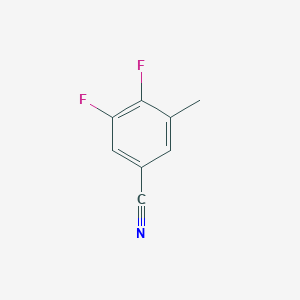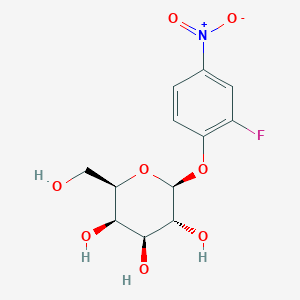
3-Bromo-5-chloro-4-methylpyridine
説明
3-Bromo-5-chloro-4-methylpyridine is a chemical compound with the CAS Number: 1260010-08-9. It has a molecular weight of 206.47 and its molecular formula is C6H5BrClN . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 3-Bromo-5-chloro-4-methylpyridine involves several steps. One method involves the use of bromine and sodium nitrite. The reaction solution is extracted with ethyl acetate, and the substrate is dried over anhydrous sodium sulfate . Another method involves the use of 2-fluoro-4-methylpyridine, which results in a higher overall yield compared to the synthesis starting from 2-bromo-4-methylpyridine .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloro-4-methylpyridine is represented by the formula C6H5BrClN . The InChI Code for this compound is 1S/C6H5BrClN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 .Chemical Reactions Analysis
3-Bromo-5-chloro-4-methylpyridine can participate in various chemical reactions. For instance, it can be used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .Physical And Chemical Properties Analysis
3-Bromo-5-chloro-4-methylpyridine is a solid substance . It has a molecular weight of 206.47 and a molecular formula of C6H5BrClN .科学的研究の応用
Pharmacology: P38α MAP Kinase Inhibitors Synthesis
In pharmacology, halogenated pyridines like 3-Bromo-5-chloro-4-methylpyridine are valuable for synthesizing p38α mitogen-activated protein kinase inhibitors . These inhibitors have therapeutic potential for treating inflammatory diseases such as rheumatoid arthritis and psoriasis, and neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Material Science: Building Blocks for Advanced Materials
In material science, compounds such as 3-Bromo-5-chloro-4-methylpyridine serve as building blocks for creating complex molecular structures . They are used in multistep synthesis processes to develop new materials with specific properties, potentially impacting electronics, photonics, and nanotechnology.
Chemical Synthesis: Versatile Intermediates
This compound is utilized as an intermediate in chemical synthesis, contributing to the development of diverse chemical entities . Its halogen atoms make it a reactive species, suitable for various organic transformations and the synthesis of more complex molecules.
Agricultural Research: Pesticide Development
Although direct references to the use of 3-Bromo-5-chloro-4-methylpyridine in agriculture were not found, related halogenated pyridines are often explored for developing novel pesticides . Their structural motifs can be part of the active sites that interact with biological targets in pests.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, halogenated heterocycles are frequently used in enzyme inhibition studies to understand disease mechanisms . They can mimic the transition states of biochemical reactions or bind to active sites, providing insights into enzyme functions and aiding in drug design.
Industrial Applications: Specialty Chemicals
Industrially, such compounds are used in the synthesis of specialty chemicals, which find applications in various therapeutic segments . They are crucial in the manufacture of pharmaceuticals, agrochemicals, and performance materials.
Safety and Hazards
The safety information for 3-Bromo-5-chloro-4-methylpyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , and as building blocks in the preparation of potent phosphodiesterase type 4 (PDE4) inhibitors .
Mode of Action
In the context of suzuki–miyaura cross-coupling, the reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
Compounds synthesized using similar reagents have been used to inhibit p38α mitogen-activated protein kinase , which plays a role in cellular processes such as inflammation and neurodegeneration .
Result of Action
Compounds synthesized using similar reagents have been used to inhibit p38α mitogen-activated protein kinase , potentially affecting cellular processes such as inflammation and neurodegeneration .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
3-bromo-5-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFVQFBZBAVFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738995 | |
| Record name | 3-Bromo-5-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-4-methylpyridine | |
CAS RN |
1260010-08-9 | |
| Record name | 3-Bromo-5-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)




![(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B1445404.png)
![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)

![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)
